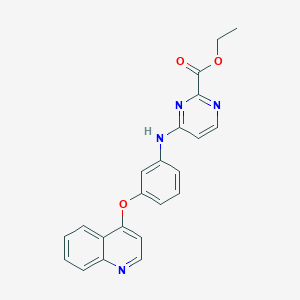![molecular formula C24H31N5O4 B7433169 1-(2-Methyl-5-nitrophenyl)-3-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]urea](/img/structure/B7433169.png)
1-(2-Methyl-5-nitrophenyl)-3-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-5-nitrophenyl)-3-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]urea, also known as MPPI, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. MPPI is a urea derivative that has been shown to exhibit various pharmacological properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-5-nitrophenyl)-3-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. 1-(2-Methyl-5-nitrophenyl)-3-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]urea has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and proliferation. Additionally, 1-(2-Methyl-5-nitrophenyl)-3-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]urea has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
1-(2-Methyl-5-nitrophenyl)-3-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]urea has been shown to exhibit various biochemical and physiological effects, depending on the disease being studied. In cancer research, 1-(2-Methyl-5-nitrophenyl)-3-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]urea has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of tumor growth. In diabetes research, 1-(2-Methyl-5-nitrophenyl)-3-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]urea has been shown to improve glucose tolerance and insulin sensitivity, leading to improved glycemic control. In neurodegenerative disorder research, 1-(2-Methyl-5-nitrophenyl)-3-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]urea has been shown to protect against neuronal damage and improve cognitive function, leading to improved quality of life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-Methyl-5-nitrophenyl)-3-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]urea in lab experiments is its ability to exhibit multiple pharmacological properties, making it a versatile compound for studying various diseases. Additionally, 1-(2-Methyl-5-nitrophenyl)-3-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]urea is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one limitation of 1-(2-Methyl-5-nitrophenyl)-3-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]urea is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(2-Methyl-5-nitrophenyl)-3-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]urea. One direction is the development of new drugs based on the structure of 1-(2-Methyl-5-nitrophenyl)-3-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]urea, which may exhibit improved pharmacological properties. Another direction is the study of the mechanism of action of 1-(2-Methyl-5-nitrophenyl)-3-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]urea, which may lead to the identification of new targets for drug development. Additionally, the study of 1-(2-Methyl-5-nitrophenyl)-3-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]urea in combination with other drugs may lead to improved therapeutic outcomes for various diseases.
Méthodes De Synthèse
The synthesis of 1-(2-Methyl-5-nitrophenyl)-3-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]urea involves the condensation of 1-(2-methyl-5-nitrophenyl)-3-chloro-2-propanol with 4-(4-phenylpiperazin-1-yl)oxan-4-amine, followed by the addition of methyl isocyanate. The resulting product is then purified using column chromatography to obtain 1-(2-Methyl-5-nitrophenyl)-3-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]urea in its pure form.
Applications De Recherche Scientifique
1-(2-Methyl-5-nitrophenyl)-3-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]urea has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 1-(2-Methyl-5-nitrophenyl)-3-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]urea has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, 1-(2-Methyl-5-nitrophenyl)-3-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]urea has been shown to improve glucose tolerance and insulin sensitivity. In neurodegenerative disorder research, 1-(2-Methyl-5-nitrophenyl)-3-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]urea has been shown to protect against neuronal damage and improve cognitive function.
Propriétés
IUPAC Name |
1-(2-methyl-5-nitrophenyl)-3-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O4/c1-19-7-8-21(29(31)32)17-22(19)26-23(30)25-18-24(9-15-33-16-10-24)28-13-11-27(12-14-28)20-5-3-2-4-6-20/h2-8,17H,9-16,18H2,1H3,(H2,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNOCNZPLRFPOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)NCC2(CCOCC2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-5-nitrophenyl)-3-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-fluorophenyl)azepan-1-yl]-N-(2-methoxy-5-nitrophenyl)propanamide](/img/structure/B7433096.png)
![tert-butyl N-[(3S,4R)-1-[2-(2-methyl-5-nitroanilino)-2-oxoethyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B7433098.png)
![tert-butyl N-[2-[1-[1-(2-methoxy-5-nitroanilino)-1-oxopropan-2-yl]piperidin-4-yl]ethyl]carbamate](/img/structure/B7433101.png)
![tert-butyl N-[3-[[2-(2-chloro-5-sulfamoylanilino)-2-oxoethyl]amino]-2,2-dimethylcyclobutyl]carbamate](/img/structure/B7433106.png)
![tert-butyl N-[2,2-dimethyl-3-[[2-(2-methyl-5-nitroanilino)-2-oxoethyl]amino]cyclobutyl]carbamate](/img/structure/B7433111.png)
![tert-butyl N-[3-[[4-[(5-chloro-2-hydroxyphenyl)carbamoyl]piperidine-1-carbonyl]amino]cyclobutyl]carbamate](/img/structure/B7433115.png)
![N-(ethylcarbamoyl)-2-[[2-methyl-1-(3-methyl-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]amino]acetamide](/img/structure/B7433122.png)
![Methyl 5-[[1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carbonyl]amino]-2-chlorobenzoate](/img/structure/B7433126.png)
![N-[2-hydroxy-5-(trifluoromethyl)phenyl]-4-[(4-methyl-3-nitrophenyl)sulfonylamino]benzamide](/img/structure/B7433134.png)
![tert-butyl N-[3-[(2-methoxy-5-nitrophenyl)carbamoylamino]-2,2-dimethylcyclobutyl]carbamate](/img/structure/B7433141.png)
![Ethyl 2-methyl-6-[(3-phenoxyphenyl)carbamoyl]pyridine-3-carboxylate](/img/structure/B7433146.png)
![Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate](/img/structure/B7433152.png)
![Ethyl 4-[[5-(3-methoxyphenoxy)pyridine-2-carbonyl]amino]quinoline-2-carboxylate](/img/structure/B7433156.png)
